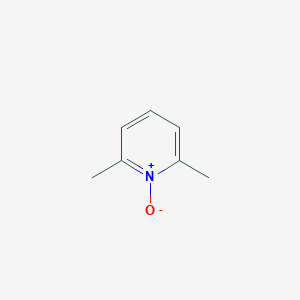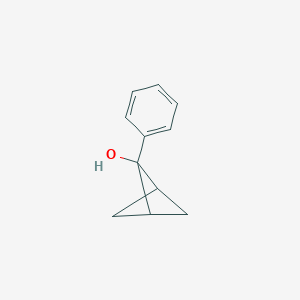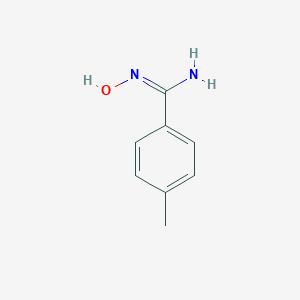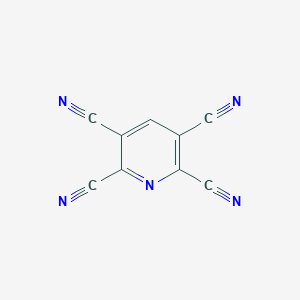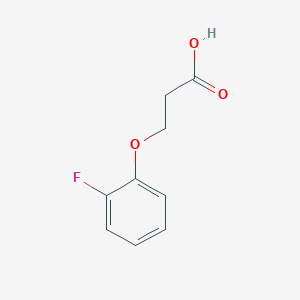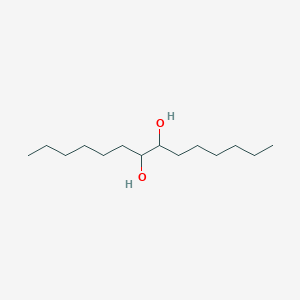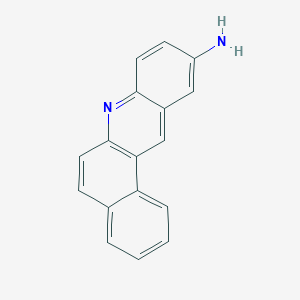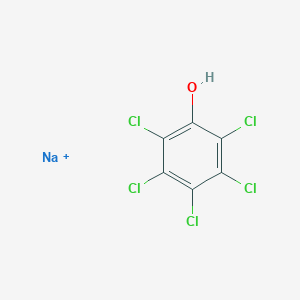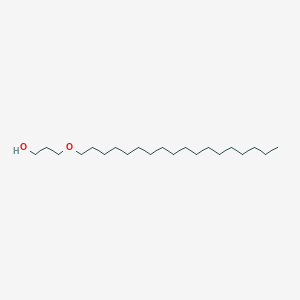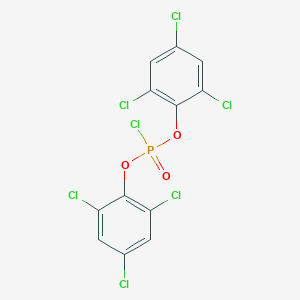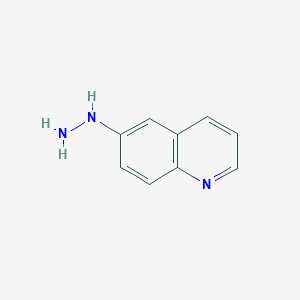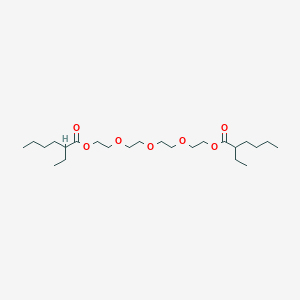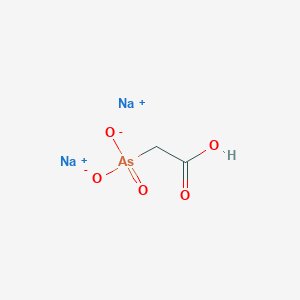
Disodium arsonoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium arsonoacetate (DSAA) is a chemical compound that has gained attention in the scientific community due to its unique properties. DSAA is a derivative of arsenic acid, and it is commonly used in laboratory experiments to study the biochemical and physiological effects of arsenic on living organisms. In
Mécanisme D'action
Disodium arsonoacetate exerts its toxic effects by interfering with the normal functioning of cells. It is known to inhibit the activity of various enzymes and proteins, which can lead to cell death. Disodium arsonoacetate is also capable of inducing oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
Disodium arsonoacetate has been shown to have a wide range of biochemical and physiological effects on living organisms. It can cause DNA damage, inhibit protein synthesis, and alter gene expression. Disodium arsonoacetate has also been shown to affect various signaling pathways, including those involved in cell growth and proliferation. In addition, Disodium arsonoacetate has been shown to induce apoptosis, or programmed cell death, in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
Disodium arsonoacetate is a useful tool for studying the effects of arsenic on biological systems. It is relatively easy to synthesize, and its effects on cells are well-characterized. However, Disodium arsonoacetate has some limitations as well. It is highly toxic and must be handled with care. In addition, its effects on cells may not accurately reflect the effects of arsenic in vivo.
Orientations Futures
There are several future directions for the study of Disodium arsonoacetate. One area of research is the development of new drugs that can target the specific biochemical pathways affected by Disodium arsonoacetate. Another area of research is the investigation of the effects of arsenic on epigenetic modifications, such as DNA methylation and histone acetylation. Finally, the use of Disodium arsonoacetate in the study of arsenic metabolism and detoxification pathways is an area of active research.
Conclusion:
Disodium arsonoacetate is a valuable tool for studying the effects of arsenic on biological systems. Its synthesis is relatively simple, and its effects on cells are well-characterized. However, due to its toxicity, it must be handled with care. Disodium arsonoacetate has been used extensively in scientific research to investigate the mechanism of arsenic toxicity and its role in the development of diseases such as cancer. There are several future directions for research on Disodium arsonoacetate, including the development of new drugs and the investigation of epigenetic modifications.
Méthodes De Synthèse
Disodium arsonoacetate can be synthesized by the reaction of arsenic acid with sodium acetate. The reaction takes place in an aqueous medium, and the resulting product is a white crystalline solid. The purity of the Disodium arsonoacetate can be increased by recrystallization. The synthesis of Disodium arsonoacetate is relatively simple and cost-effective, making it a popular choice for laboratory experiments.
Applications De Recherche Scientifique
Disodium arsonoacetate has been extensively used in scientific research to study the effects of arsenic on biological systems. It has been used in various experiments to investigate the mechanism of arsenic toxicity and its role in the development of diseases such as cancer. Disodium arsonoacetate has also been used to study the effects of arsenic on gene expression, protein synthesis, and cellular signaling pathways.
Propriétés
Numéro CAS |
126-82-9 |
|---|---|
Nom du produit |
Disodium arsonoacetate |
Formule moléculaire |
C2H3AsNa2O5 |
Poids moléculaire |
227.94 g/mol |
Nom IUPAC |
disodium;2-arsonatoacetic acid |
InChI |
InChI=1S/C2H5AsO5.2Na/c4-2(5)1-3(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2 |
Clé InChI |
DXAPLJQWRWMWHF-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |
Autres numéros CAS |
126-82-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



